molecular formula C12H12N2O3 B1457613 1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1368991-94-9

1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1457613
CAS No.: 1368991-94-9
M. Wt: 232.23 g/mol
InChI Key: XGSNGFRIOQVFBA-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid is an organic compound that features an imidazole ring substituted with a 4-methoxybenzyl group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzyl chloride and imidazole.

    Step 1: The 4-methoxybenzyl group is introduced to the imidazole ring through a nucleophilic substitution reaction. This involves reacting imidazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Step 2: The resulting 1-(4-methoxybenzyl)-1H-imidazole is then carboxylated to introduce the carboxylic acid group. This can be achieved through a reaction with carbon dioxide under high pressure and temperature, or by using a carboxylating agent such as carbonyl diimidazole.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, dry ether, reflux.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, often in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 1-(4-Hydroxybenzyl)-1H-imidazole-4-carboxylic acid.

    Reduction: 1-(4-Methoxybenzyl)-1H-imidazole-4-methanol.

    Substitution: 1-(4-Methoxybenzyl)-2-nitro-1H-imidazole-4-carboxylic acid (nitration product).

Scientific Research Applications

1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the imidazole ring.

    Organic Synthesis:

    Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including their antimicrobial and antifungal properties.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.

    1-(4-Methoxybenzyl)-1H-indole-4-carboxylic acid: Contains an indole ring, offering different electronic and steric properties.

    1-(4-Methoxybenzyl)-1H-benzimidazole-4-carboxylic acid: Features a benzimidazole ring, which may have different biological activity.

Uniqueness: 1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid is unique due to the specific combination of the imidazole ring and the 4-methoxybenzyl group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the carboxylic acid group further enhances its versatility in various applications.

Biological Activity

1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.23 g/mol

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves cell cycle arrest and modulation of apoptotic pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Leukemic Cells3Induction of S/G2 phase arrest
Breast Cancer Cells25Upregulation of anti-apoptotic proteins
Colon Cancer Cells15Downregulation of CDK2 and Cyclin B1

In a preliminary evaluation, the compound showed an IC50 value of 3 µM against leukemic cells, indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induces S/G2 cell cycle arrest, supported by downregulation of cyclins involved in cell cycle progression .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial activity is attributed to the carboxylic acid moiety, which enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Apoptotic Pathways : The compound modulates apoptotic proteins, leading to increased apoptosis in cancer cells.
  • Cell Cycle Regulation : It affects key regulators of the cell cycle, causing cell cycle arrest.
  • Antimicrobial Action : The presence of the carboxylic acid group enhances its interaction with bacterial membranes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Leukemia : A study focused on its effects on leukemic cells showed significant induction of apoptosis through the activation of caspases and cleavage of PARP, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : Another study evaluated its antimicrobial properties against a panel of bacterial strains, demonstrating its effectiveness as an antibacterial agent .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)6-14-7-11(12(15)16)13-8-14/h2-5,7-8H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSNGFRIOQVFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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